

synthesis and industrial production of trichloroacetic acid

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An In-depth Technical Guide to the Synthesis and Industrial Production of **Trichloroacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetic acid (TCA), a halogenated carboxylic acid, is a vital reagent and intermediate in various chemical and pharmaceutical applications. Its utility spans from its role as a precipitant for macromolecules in biochemical assays to its use in organic synthesis and dermatology. This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of **trichloroacetic acid**, with a focus on the chlorination of acetic acid and the oxidation of chloral hydrate. Detailed experimental protocols, quantitative data on reaction parameters, and process workflows are presented to offer a thorough understanding of these manufacturing processes.

Introduction

Trichloroacetic acid ($C_2HCl_3O_2$), also known as trichloroethanoic acid, is a strong carboxylic acid where the three hydrogen atoms of the methyl group of acetic acid are substituted by chlorine atoms.^[1] This substitution significantly increases the acidity of the molecule. First synthesized in 1839 by Jean-Baptiste Dumas, TCA is a colorless, crystalline solid that is highly soluble in water.^[1] Its primary industrial applications include its use as a chemical intermediate,

a decalcifier, and a fixative in microscopy.[2] This guide delves into the core methodologies employed for its large-scale production.

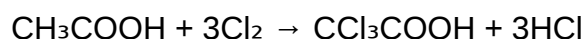
Industrial Synthesis Methods

The industrial production of **trichloroacetic acid** is dominated by two principal synthetic routes: the direct chlorination of acetic acid and the oxidation of chloral hydrate.

Chlorination of Acetic Acid

The most prevalent industrial method for synthesizing **trichloroacetic acid** is the direct chlorination of acetic acid (CH_3COOH) or its chlorinated derivatives like monochloroacetic acid and dichloroacetic acid.[3][4] The reaction proceeds by substituting the alpha-hydrogen atoms of acetic acid with chlorine.[1]

The overall reaction is as follows:



This process is typically carried out at elevated temperatures, generally between 140-160 °C. [5] Various catalysts can be employed to enhance the reaction rate and yield.

The chlorination of acetic acid can be accelerated by the use of catalysts. Common catalysts include:

- **Metal Salts:** Iron and copper compounds are often used.[5] However, their presence can also promote the decomposition of chloroacetic acids, especially towards the end of the reaction. [3]
- **Phosphorus and Sulfur:** Red phosphorus and sulfur, as well as their oxides and chlorides, can act as catalysts.[6]
- **UV Light (Photochlorination):** Initiating the reaction with UV light provides a cleaner, catalyst-free method that can lead to high yields and purity.[7]

This protocol is based on a patented industrial process for the photochlorination of acetic acid. [7]

Materials:

- Acetic Acid (glacial)
- Chlorine gas
- Photochlorination reactor equipped with a UV lamp (e.g., 20W blue light fluorescent tube)
- Gas flow controllers
- Temperature control system
- Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

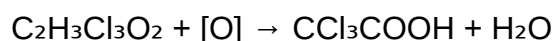
Procedure:

- Charge the photochlorination reactor with a known quantity of glacial acetic acid.
- Heat the reactor to the desired temperature, typically between 105-115 °C.[\[7\]](#)
- Initiate the UV lamp to begin photoinitiation.
- Continuously feed chlorine gas into the reactor at a controlled rate. The molar ratio of acetic acid to total chlorine should be maintained between 1:3.0 and 1:3.2.[\[7\]](#)
- The chlorine flow rate can be varied during the reaction, starting higher and decreasing as the reaction progresses, for instance from 0.22 down to 0.03 mol/(h·mol acetic acid).[\[7\]](#)
- Monitor the composition of the reaction mixture periodically by taking samples and analyzing them.
- Continue the chlorination until the concentration of **trichloroacetic acid** in the reaction mixture reaches a desired level, typically above 99.5%.[\[7\]](#)
- The resulting crude **trichloroacetic acid** can be purified further if necessary.

Oxidation of Chloral Hydrate

An alternative industrial synthesis route involves the oxidation of chloral hydrate (C₂H₃Cl₃O₂).
[4] This method can produce high-purity **trichloroacetic acid**.

The overall reaction using nitric acid as the oxidant is:



Various oxidizing agents can be used for this conversion, with fuming nitric acid being a common choice in laboratory-scale preparations.[8] On an industrial scale, other oxidants may be employed.

This protocol describes a laboratory-scale synthesis which can be adapted for larger scales.[8]

Materials:

- Chloral Hydrate
- Fuming Nitric Acid (density = 1.5 g/mL)
- Distillation apparatus
- Heating mantle

Procedure:

- In a distillation flask, melt 20 g of chloral hydrate.
- Carefully add 13.3 mL of fuming nitric acid to the molten chloral hydrate.
- Gently heat the mixture with a small flame to initiate the reaction. The evolution of red fumes (primarily nitrogen tetroxide) indicates the start of the reaction.
- The reaction is exothermic and should proceed without further heating. The reaction is complete when the evolution of nitrous fumes ceases upon warming.
- Purify the product by distillation.
 - Initially, excess nitric acid will distill below 123 °C.

- A mixture of **trichloroacetic acid** and nitric acid will pass over between 123 °C and 194 °C.
- Nearly pure **trichloroacetic acid** will distill at 194-196 °C and solidify upon cooling.
- The fraction collected between 123-190 °C can be treated with an additional 10 mL of fuming nitric acid and redistilled to improve the yield.

Quantitative Data

The following tables summarize quantitative data from various synthesis methods.

Table 1: Synthesis of Trichloroacetic Acid via Chlorination of Acetic Acid/Chloroacetic Acid Mother Liquors

Catalyst/ Method	Starting Material	Temperat ure (°C)	Reaction Time (hours)	Yield (%)	Purity (%)	Referenc e
Ferric Chloride	Commercia l mother liquor ¹	140	52	80.5	-	[3]
None (after removal of metal compound s)	Commercia l mother liquor ¹	140	320	98	97.5	[3]
Ferric Chloride + Sulfuric Acid	Mixture of acetic, mono-, and dichloroace tic acids	140	107	92	-	[3]
Photochlori nation (UV light)	Acetic Acid	105	-	98.7	99.48	[7]
Sulfur or Acetic Anhydride	Chloroaceti c acid mother liquor	135-140	115-125	98	-	[7]

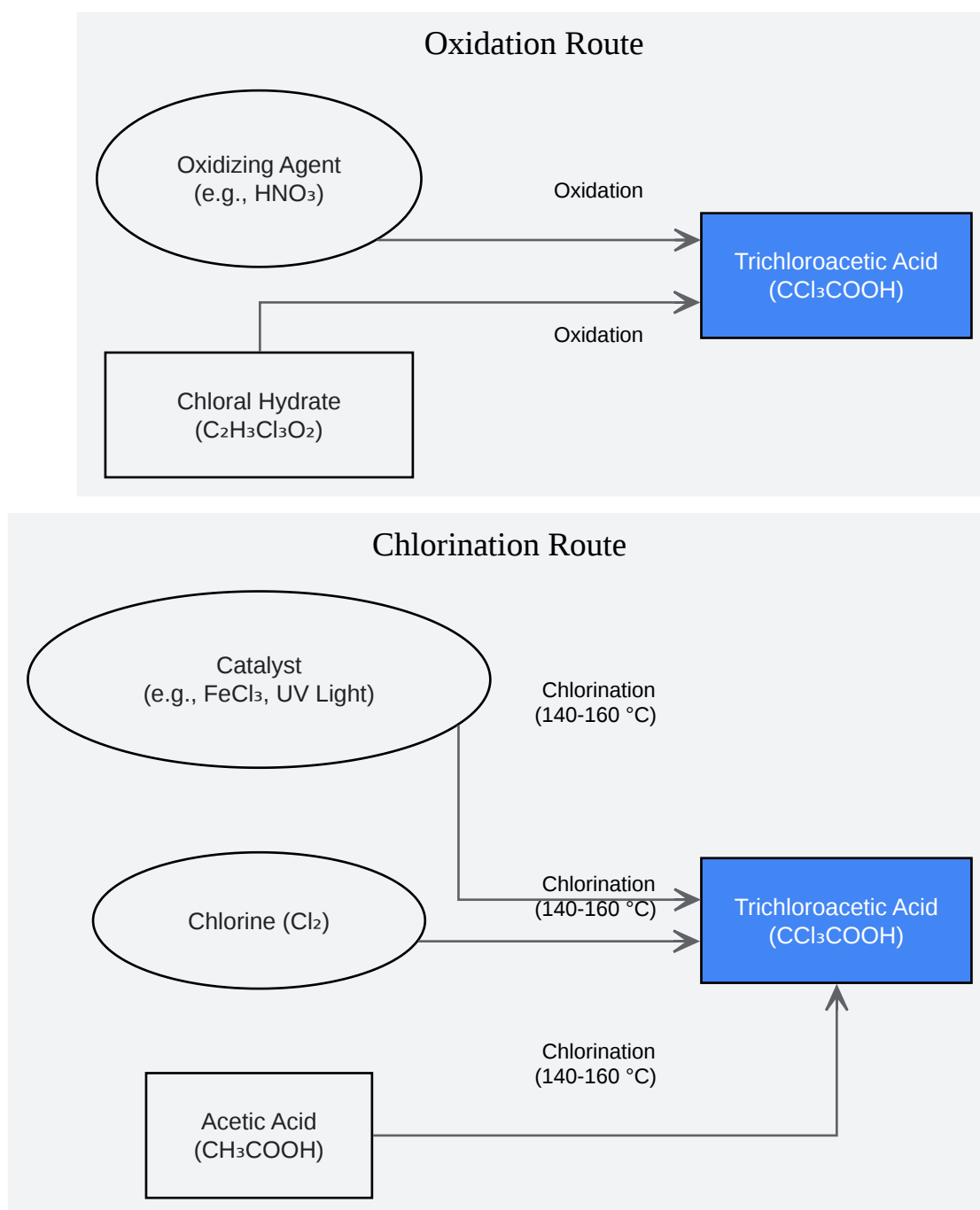
¹ Commercial mother liquor composition: a mixture of acetic acid, monochloroacetic acid, dichloroacetic acid, and **trichloroacetic acid**.

Table 2: Synthesis of Trichloroacetic Acid via Oxidation of Chloral Hydrate

Oxidizing Agent	Starting Material	Yield (%)	Purity (%)	Reference
Fuming Nitric Acid	Chloral Hydrate	50-75 (based on 20g scale)	Nearly pure after distillation	[8]
Sodium Chlorate	Chloral Hydrate	67	Solid product	[9]

Visualization of Processes

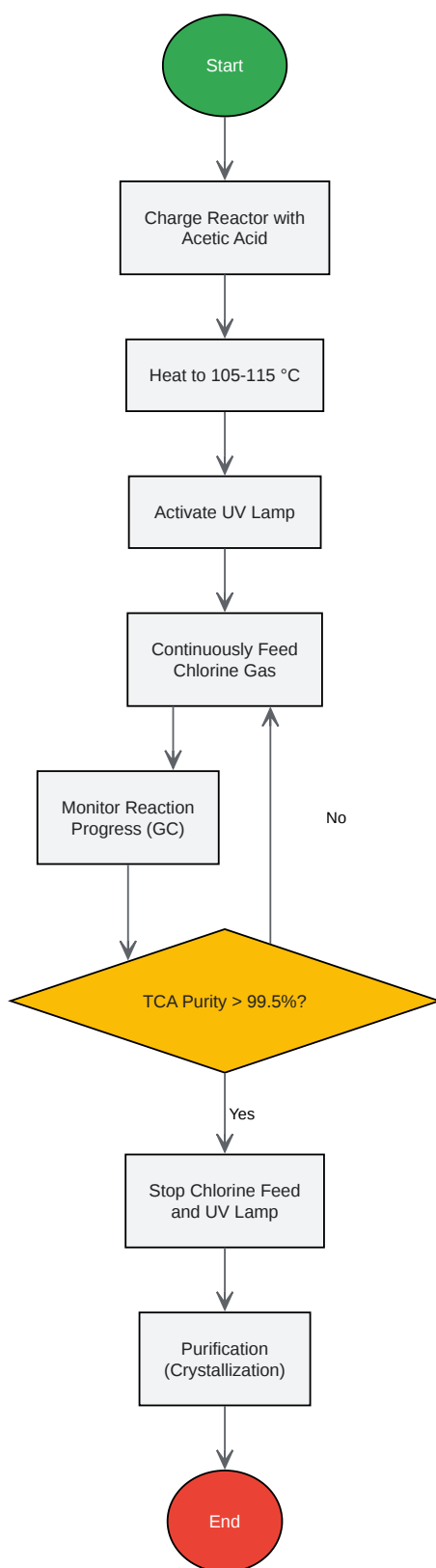
Diagram 1: Synthesis Pathways of Trichloroacetic Acid



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Caption: Primary industrial synthesis routes for **trichloroacetic acid**.

Diagram 2: Experimental Workflow for Industrial Photochlorination



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